molecular formula C10H16N2O3 B1526047 Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate CAS No. 1228581-13-2

Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate

Cat. No. B1526047
M. Wt: 212.25 g/mol
InChI Key: PBBOGMQFWAYUKJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 1228581-13-2 . It has a molecular weight of 212.25 . The compound is typically stored in a refrigerator and has a physical form of a white to yellow solid .


Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate . The InChI code for this compound is 1S/C10H16N2O3/c1-9(2,3)15-8(14)12-5-10(4-11,6-12)7-13/h13H,5-7H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate is a white to yellow solid . It has a molecular weight of 212.25 . The compound is typically stored in a refrigerator .

Scientific Research Applications

Synthesis and Building Blocks

Synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate : This compound is obtained through acid-catalyzed hydrolysis and glycol cleavage, serving as a potential building block for amino alcohols and polyamines, highlighting its utility in synthetic organic chemistry (Jähnisch, 1997).

Aza-Payne Rearrangement : The rearrangement of N-activated 2-aziridinemethanols, including tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate derivatives, with potassium tert-butoxide, leads to epoxy sulfonamides and functionalized 1,2-amino alcohols in good yields, showcasing its versatility in creating complex structures (Ibuka, 1998).

Morpholine Derivatives Synthesis : The transformation of 1-tert-butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)morpholine derivatives illustrates the compound's role in synthesizing novel morpholine derivatives with potential biological activities (D’hooghe et al., 2006).

Chemical Space Exploration

Bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Synthesis : Describes efficient routes to this compound, indicating its importance for further selective derivation and exploration of chemical spaces complementary to piperidine ring systems, underscoring the strategic significance of tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate derivatives in accessing novel compounds (Meyers et al., 2009).

Advanced Organic Synthesis

Nucleophilic Substitutions and Radical Reactions : Demonstrates the versatility of tert-butyl phenylazocarboxylates in synthetic organic chemistry, where nucleophilic substitutions and radical reactions lead to a wide array of functionalized compounds, reflecting the broader utility of related tert-butyl substituted compounds in complex organic syntheses (Jasch et al., 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-9(2,3)15-8(14)12-5-10(4-11,6-12)7-13/h13H,5-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBOGMQFWAYUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601166603
Record name 1,1-Dimethylethyl 3-cyano-3-(hydroxymethyl)-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate

CAS RN

1228581-13-2
Record name 1,1-Dimethylethyl 3-cyano-3-(hydroxymethyl)-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228581-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-cyano-3-(hydroxymethyl)-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

To a solution of N-isopropylpropan-2-amine (11.54 mL) in THF (50 mL) was added dropwise a solution of n-butyllithium in hexane (1.6 M, 51.45 mL) at −78° C. The reaction mixture was warmed to 0° C. and then stirred for 30 minutes. The reaction mixture was cooled to −78° C. again, and then a solution of tert-butyl 3-cyanoazetidine-1-carboxylate (5.0 g) in THF (30 mL) was added dropwise, followed by stirring at −78° C. for 1 hour. To the reaction mixture was added dropwise a solution of 1H-benzotriazol-1-yl-methanol (8.19 g) in THF (20 mL) at −78° C., followed by stirring at −78° C. for 3 hours. To the reaction mixture was added a saturated aqueous NH4Cl solution (100 mL), followed by extraction with EtOAc (50 mL) three times. The organic layer was washed with brine, dried over MgSO4, and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography (automatic purification device, hexane:EtOAc=100:0 to 50:50) to obtain tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate (5.68 g) as a white solid.
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11.54 mL
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50 mL
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51.45 mL
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5 g
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30 mL
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8.19 g
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20 mL
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100 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate
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Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate
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Reactant of Route 6
Tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate

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